N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a combination of a chloro-fluorophenyl group and a thiophenyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Properties
Molecular Formula |
C12H9ClFNOS |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H9ClFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16) |
InChI Key |
QRCUWNBBTVUMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and thiophene-3-carboxylic acid.
Amidation Reaction: The 4-chloro-2-fluoroaniline is reacted with thiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophenyl group can be oxidized to sulfoxides or sulfones, and the acetamide moiety can undergo reduction to amines.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro groups, as well as the electron-donating properties of the thiophenyl group.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide: Lacks the fluorine substituent.
N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Lacks the chlorine substituent.
N-(4-chloro-2-fluorophenyl)-2-(phenyl)acetamide: Replaces the thiophenyl group with a phenyl group.
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
